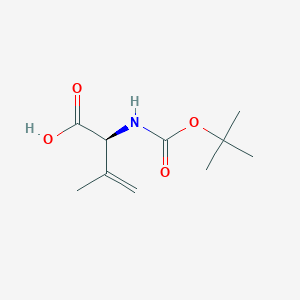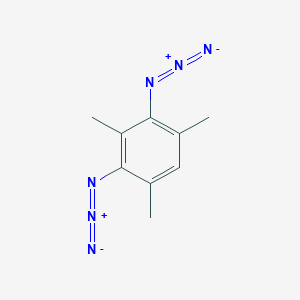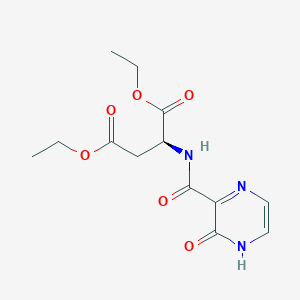
(2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
(2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
科学的研究の応用
(2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a protected amino acid.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive peptides.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
(2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid: Similar in structure but with a hydroxy group instead of a butenoic acid moiety.
(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid: Contains a cyclobutyl group instead of a butenoic acid moiety.
Uniqueness
(2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid is unique due to its specific structure, which includes a butenoic acid moiety. This structure provides distinct reactivity and properties compared to other Boc-protected amino acids.
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid |
InChI |
InChI=1S/C10H17NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h7H,1H2,2-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChIキー |
WSZDLYUKDIEHDY-ZETCQYMHSA-N |
異性体SMILES |
CC(=C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(=C)C(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B12581732.png)
![2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine](/img/structure/B12581743.png)
![O-[(Hydrazinylidenemethyl)amino]-D-serine](/img/structure/B12581746.png)
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12581749.png)
![1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene](/img/structure/B12581754.png)
![1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]-](/img/structure/B12581756.png)
![Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-](/img/structure/B12581759.png)
![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-](/img/structure/B12581795.png)
![Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester](/img/structure/B12581799.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)

![5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one](/img/structure/B12581820.png)

